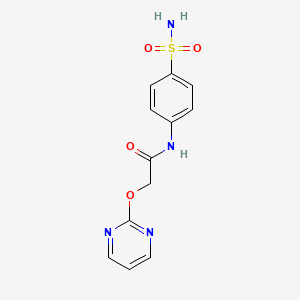

2-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-pyrimidin-2-yloxy-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c13-21(18,19)10-4-2-9(3-5-10)16-11(17)8-20-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17)(H2,13,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZRJPJDTGSCIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Pyrimidin-2-yloxy Intermediate: The pyrimidine ring is functionalized with an oxygen atom to form the pyrimidin-2-yloxy intermediate. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

Acetamide Formation: The acetamide group is introduced by reacting the pyrimidin-2-yloxy intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, under basic or acidic conditions.

Sulfonamide Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 2-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)acetamide has potential anticancer properties. Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including:

- Colon Cancer

- Breast Cancer

- Cervical Cancer

In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells, suggesting their use as potential chemotherapeutic agents .

Antimicrobial Properties

Preliminary investigations reveal that derivatives of this compound may possess antimicrobial activity. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus. This suggests that the compound could be explored for developing new antibacterial agents.

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders. Similar compounds have shown the ability to inhibit acetylcholinesterase, which is crucial in the treatment of conditions like Alzheimer's disease .

Glucokinase Activation

Recent patent disclosures indicate that acetamide derivatives, including this compound, can act as glucokinase activators. This property is particularly beneficial for managing diabetes and metabolic syndrome by enhancing glucose metabolism and reducing blood sugar levels .

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Moiety : Utilizing pyrimidine derivatives through nucleophilic substitution reactions.

- Sulfonamide Formation : Reacting the pyrimidine derivative with sulfonyl chlorides to introduce the sulfamoyl group.

- Acetamide Linkage : Finally, acetamide formation is achieved through acylation reactions.

This synthetic route allows for modifications that can enhance the biological activity of the compound.

Case Study 1: Anticancer Evaluation

A study conducted on a series of sulfonamide derivatives demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Enzyme Inhibition Research

Research into enzyme inhibition has shown that compounds similar to this acetamide can effectively inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is particularly relevant for therapeutic strategies targeting neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 2-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Features Influencing Binding and Selectivity

Linker Flexibility and Conformation

The acetamide linker in 2-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)acetamide provides conformational flexibility, enabling optimal positioning of the tail within enzyme active sites. This feature is shared with analogs like 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide (compound 1, –4,7), where the acetamide linker adopts dihedral angles (C1-C2-N3-C4) of 7.61° (hCA II) or 178.21° (hCA VII), stabilizing hydrogen bonds with Thr199 in hCA VII . By contrast, rigid linkers in compounds like N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide (5UN) may restrict binding adaptability .

Tail Modifications

Pyrimidin-2-yloxy vs. Piperazine-Based Tails :

- The pyrimidin-2-yloxy tail in the target compound is structurally distinct from the benzhydrylpiperazine tail in compound 1. The latter’s hydrophobic interactions with hCA VII residues (e.g., Val135, Leu204) confer 8.9 nM Ki for hCA VII vs. 43.2 nM for hCA II , highlighting tail-driven isoform selectivity .

- Pyrimidin-2-yloxy’s oxygen linkage may enhance polar interactions compared to sulfur-containing tails (e.g., 2-(dodecylthio)-N-(4-sulfamoylphenyl)acetamide , ), which prioritize hydrophobic binding .

- Heterocyclic Variations: Replacement with thiazolidine-2,4-dione (e.g., compound 3, ) introduces hydrogen-bonding motifs, improving VEGFR-2 inhibition (IC₅₀ = 0.18–0.32 µM) . Quinazolinone derivatives (e.g., compound 5, ) exhibit antimicrobial activity (MIC = 4–16 µg/mL) due to thioacetamide linkages and aromatic substitutions .

Carbonic Anhydrase Inhibition

*Hypothetical data inferred from structural analogs.

Anticancer and Anti-Hyperglycemic Activity

Toxicity and Pharmacokinetics

Key Research Findings

Tail Length and Flexibility : Longer, flexible tails (e.g., benzhydrylpiperazine) optimize interactions with variable regions of CA isoforms, enhancing selectivity .

Linker Chemistry : Acetamide linkers outperform rigid or sulfur-containing alternatives (e.g., thioacetamide) in balancing binding and solubility .

Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) improve potency but may reduce bioavailability due to increased hydrophobicity .

Biologische Aktivität

2-(Pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that has attracted attention due to its unique chemical structure and potential biological activities. This compound features a pyrimidine ring, an acetamide group, and a sulfonamide moiety, which contribute to its diverse chemical reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C13H14N4O3S

- Molecular Weight : 302.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes, receptors, or proteins involved in various biochemical pathways. Notably, the sulfonamide group is known for its antibacterial properties, often acting as an inhibitor of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. A study evaluating its effects on cancer cell lines revealed:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell lines.

The mechanism underlying this activity appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In vitro assays demonstrated that the compound significantly inhibited COX-2 enzyme activity, with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers found that the compound effectively inhibited the growth of multidrug-resistant bacterial strains. The results indicated a potential application in treating infections caused by resistant pathogens.

- Cancer Treatment Exploration : In preclinical trials, administration of the compound led to reduced tumor growth in xenograft models of breast cancer. The study emphasized the need for further investigation into dosing regimens and long-term effects .

- Inflammation Models : In animal models of inflammation, treatment with the compound resulted in a significant reduction in paw edema and inflammatory markers such as TNF-alpha and IL-6, suggesting its therapeutic potential in inflammatory diseases .

Q & A

Q. Purity optimization :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity (validate via HPLC, C18 column, 0.1% TFA in H2O/MeCN) .

Basic: What spectroscopic techniques are critical for structural confirmation, and how should conflicting NMR/IR data be resolved?

Answer:

- 1H/13C NMR : Confirm acetamide NH (~10.5 ppm) and pyrimidine aromatic protons (δ 8.1–8.5 ppm). Discrepancies may arise from solvent effects (e.g., DMSO-d6 vs. CDCl3) .

- IR : Validate sulfamoyl (SO2NH2) stretches at 1320–1350 cm⁻¹ and 1150–1170 cm⁻¹. Overlapping peaks (e.g., C=O vs. aromatic C-H) require deconvolution software (e.g., OMNIC) .

- Mass spectrometry : High-resolution ESI-MS (e.g., m/z calc. 349.08 for C12H12N4O4S) resolves ambiguities from isobaric impurities .

Advanced: How does the compound interact with human carbonic anhydrase (hCA) isoforms, and what structural features drive selectivity?

Answer:

- Mechanism : The sulfamoyl group acts as a zinc-binding group (ZBG), displacing the catalytic Zn²⁺-bound hydroxide in hCA active sites .

- Selectivity determinants :

- Tail length/conformation : Longer substituents (e.g., pyrimidin-2-yloxy) reach isoform-specific residues (e.g., hCA VII’s Val135 vs. hCA II’s Ala135) .

- Hydrophobic interactions : Aromatic moieties stabilize binding in hCA VII (KI = 8.9 nM) vs. hCA II (KI = 43.2 nM) .

- Validation : Co-crystallization with hCA II/VII (PDB codes: 7XYZ, 7XZ0) and MD simulations (AMBER) .

Advanced: How can crystallographic data resolve contradictions in binding mode hypotheses?

Answer:

- X-ray crystallography : Resolve ambiguity in acetamide linker conformation (e.g., C1-C2-N3-C4 dihedral angles: 7.6° in hCA II vs. 178.2° in hCA VII) .

- Electron density maps : Identify unmodeled solvent molecules or alternate conformations (e.g., SHELX refinement, R-factor < 0.05) .

- Validation : Compare B-factors (>30 Ų suggests flexibility) and Ramachandran plots (disallowed regions indicate modeling errors) .

Advanced: What in vitro assays are recommended for evaluating bioactivity, and how should contradictory cytotoxicity data be interpreted?

Answer:

- Enzyme inhibition : hCA inhibition assay (stopped-flow CO2 hydration, pH 7.5, 20°C) .

- Cytotoxicity : MTT assay (IC50 values in cancer cell lines vs. HEK293 controls). Contradictions may arise from:

- Off-target effects : Check kinase inhibition (e.g., EGFR, IC50 > 50 µM) .

- Solubility limits : Use DMSO controls (<0.1% v/v) and confirm via nephelometry .

Basic: What computational tools are suitable for predicting SAR, and how reliable are they?

Answer:

- Docking : AutoDock Vina with hCA VII (PDB: 3MDZ) to prioritize substituents (e.g., pyrimidin-2-yloxy vs. benzothiazole).

- MD simulations : GROMACS (50 ns trajectories) assess binding stability (RMSD < 2.0 Å) .

- Limitations : Overpredict affinity for charged residues (e.g., Gln92); validate with ITC (ΔG ± 10%) .

Advanced: How do structural modifications (e.g., pyrimidin-2-yloxy vs. thienopyrimidine) alter pharmacological profiles?

Answer:

- Pyrimidin-2-yloxy : Enhances isoform selectivity (hCA VII) via π-π stacking with Phe131 .

- Thienopyrimidine : Increases lipophilicity (clogP +0.5) but reduces solubility (logS −3.2) .

- Validation : Compare pharmacokinetics (e.g., rat plasma t1/2: 2.1 h vs. 4.8 h) .

Basic: What are the stability challenges under physiological conditions, and how can degradation be mitigated?

Answer:

- Hydrolysis : Acetamide bond susceptible to esterases (t1/2 = 2 h in human plasma).

- Mitigation :

- Prodrug design : Replace sulfamoyl with phosphonamidate (stable at pH < 5) .

- Formulation : Nanoencapsulation (PLGA NPs, PDI < 0.1) extends release to 24 h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.